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molecular formula C15H12BrIO B1396910 (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone CAS No. 1503422-58-9

(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone

Cat. No. B1396910
M. Wt: 415.06 g/mol
InChI Key: DNKSRIHGWPCDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551957B2

Procedure details

Oxalyl chloride (9.5 mL) is added to a solution of 2-bromo-5-iodo-benzoic acid (25.0 g) in dichloromethane (50 mL). A few drops of DMF are added and the mixture is stirred at room temperature overnight. Then, the reaction solution is concentrated under reduced pressure and the residue is taken up in dichloromethane (50 mL) and ethylbenzene (23 mL). The resulting solution is cooled in an ice-bath and aluminum trichloride (12.5 g) is added in portions. Then, the cooling bath is removed and the reaction mixture is stirred at room temperature for 4 h. After consumption of the intermediate substituted benzoyl chloride, the reaction mixture is poured onto crushed ice and the organic phase is separated off. The aqueous phase is extracted with ethyl acetate and the combined organic phases are washed in succession with 1 M hydrochloric acid, 1 M potassium hydroxide solution and brine. The organic phase is dried (sodium sulphate) and the solvent is removed under reduced pressure to give the product as an oil that crystallizes on standing.
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2](Cl)=O.[Br:7][C:8]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][C:9]=1[C:10]([OH:12])=O>ClCCl.CN(C=O)C>[Br:7][C:8]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][C:9]=1[C:10]([C:8]1[CH:16]=[CH:15][C:14]([CH2:1][CH3:2])=[CH:13][CH:9]=1)=[O:12]

Inputs

Step One
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)I
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction solution is concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled in an ice-bath
ADDITION
Type
ADDITION
Details
aluminum trichloride (12.5 g) is added in portions
CUSTOM
Type
CUSTOM
Details
Then, the cooling bath is removed
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After consumption of the intermediate substituted benzoyl chloride
ADDITION
Type
ADDITION
Details
the reaction mixture is poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed in succession with 1 M hydrochloric acid, 1 M potassium hydroxide solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)I)C(=O)C1=CC=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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